5-Azido-4-chloro-2-methylpyridazin-3(2H)-one

Click chemistry Nucleophilic aromatic substitution Reactivity gating

5-Azido-4-chloro-2-methylpyridazin-3(2H)-one (CAS 4043-74-7) is a heterocyclic pyridazinone building block functionalized with azido (–N₃), chloro (–Cl), and N-methyl substituents at positions 5, 4, and 2, respectively. Its molecular formula is C₅H₄ClN₅O, molecular weight 185.57 g/mol, computed XLogP3-AA of 1.5, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 47 Ų.

Molecular Formula C5H4ClN5O
Molecular Weight 185.57 g/mol
Cat. No. B11724777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azido-4-chloro-2-methylpyridazin-3(2H)-one
Molecular FormulaC5H4ClN5O
Molecular Weight185.57 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=C(C=N1)N=[N+]=[N-])Cl
InChIInChI=1S/C5H4ClN5O/c1-11-5(12)4(6)3(2-8-11)9-10-7/h2H,1H3
InChIKeyAODDXQUTVWOXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azido-4-chloro-2-methylpyridazin-3(2H)-one – Structural Identity and Core Physicochemical Profile for Procurement Evaluation


5-Azido-4-chloro-2-methylpyridazin-3(2H)-one (CAS 4043-74-7) is a heterocyclic pyridazinone building block functionalized with azido (–N₃), chloro (–Cl), and N-methyl substituents at positions 5, 4, and 2, respectively [1]. Its molecular formula is C₅H₄ClN₅O, molecular weight 185.57 g/mol, computed XLogP3-AA of 1.5, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 47 Ų [1]. The compound serves as a dual-reactive intermediate whose azido group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) while the chloro substituent remains a latent electrophilic site activatable upon triazole formation [2]. Commercially available at ≥95% purity from multiple suppliers, it requires refrigerated storage at 2–7°C .

Why 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one Cannot Be Replaced by Generic Pyridazinone Analogs in Click-Activated Synthetic Sequences


In-class pyridazinone analogs—including the 5-amino (CAS 17254-80-7), 5-bromo (CAS 1123-58-6), and 4,5-dichloro (CAS 933-76-6) congeners—each lack the precise combination of a bioorthogonal click handle and a gated electrophilic center that defines the target compound [1][2]. The 5-amino analog cannot participate in CuAAC chemistry; the 4,5-dichloro precursor presents two competing electrophilic sites without a click-activatable group; and the N-desmethyl azido analog (CAS 40175-80-2) suffers from tautomeric ambiguity that compromises regiochemical predictability [1]. Critically, the azido group of the target compound functions not merely as a click handle but as a reactivity gate: the chloro substituent remains inert toward nucleophilic aromatic substitution (SNAr) until CuAAC conversion to triazole, enabling chemoselective sequential diversification that is impossible with any single comparator [2]. Substituting any of these analogs therefore forfeits either the click chemistry competence, the controlled sequential reactivity, or the defined regiochemistry required for library synthesis and bioconjugation applications.

Quantitative Differentiation of 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one Against Closest Analogs: Evidence-Based Procurement Guide


Azide-to-Triazole SNAr Reactivity Gating: Direct Comparative Conversion Kinetics vs. Electron-Deficient Phenyl Analogs

In a head-to-head experimental comparison under identical conditions (0.1 M substrate, morpholine as nucleophile, DMF solvent), 5-azido-4-chloro-2-methylpyridazin-3(2H)-one (the azide form, compound II in Scheme 1) produced zero detectable SNAr product—the chloro substituent remained completely inert [1]. Upon CuAAC conversion to the corresponding 1,2,3-triazole derivative (compound 1a), the same pyridazinone scaffold underwent morpholine substitution with 60% conversion at 1 hour and 100% conversion at 6 hours [1]. For context, a panel of electron-deficient 5-phenyl-substituted analogs with progressively lower LUMO energies (compounds 1b–1e, including a p-nitrophenyl derivative) all showed 0% conversion at 1, 6, and 24 hours, demonstrating that the triazole activation effect is not simply a consequence of electron withdrawal [1]. The predicted activation energy (Eact) for morpholine addition to the triazole-substituted substrate was 14.9 kcal/mol (B3LYP/6-31G*), compared to >28 kcal/mol for inert 4-pyridyl-substituted (1h) and related analogs [1].

Click chemistry Nucleophilic aromatic substitution Reactivity gating Sequential diversification

Lipophilicity Advantage Over 5-Amino Analog: XLogP3 and Hydrogen Bond Donor Count Comparison

The computed XLogP3-AA for 5-azido-4-chloro-2-methylpyridazin-3(2H)-one is 1.5, compared to −0.2 for the 5-amino-4-chloro-2-methylpyridazin-3(2H)-one analog (CAS 17254-80-7, chloridazon-methyl-desphenyl) [1][2]. This represents a difference of ΔXLogP3 = 1.7 log units, corresponding to an approximately 50-fold higher predicted octanol/water partition coefficient for the azido compound. Additionally, the azido compound possesses zero hydrogen bond donors (HBD = 0) versus one hydrogen bond donor (HBD = 1) for the amino analog, and four hydrogen bond acceptors (HBA = 4) versus three (HBA = 3), respectively [1][2]. The zero HBD count is a recognized favorable parameter for passive membrane permeability in drug-like molecules.

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

N-Methyl Regiochemical Locking vs. Des-Methyl Azido Analog: Prevention of Tautomeric Equilibration

5-Azido-4-chloro-3(2H)-pyridazinone (CAS 40175-80-2, the N-desmethyl analog) exists in a 2H-pyridazinone form that can tautomerize to the 1H-pyridazinone, creating ambiguity in both reactivity and analytical characterization . The N-methyl group at position 2 of the target compound locks the pyridazinone in the 2H-tautomeric form, eliminating the 2H↔1H equilibrium [1]. This structural feature ensures that the azido and chloro substituents occupy consistent electronic environments, conferring predictable regiochemistry in both the CuAAC step and the subsequent SNAr reaction. The des-methyl analog also exhibits a melting point of 165–166°C with decomposition, indicative of lower thermal stability compared to the N-methylated derivative .

Tautomerism Regioselectivity N-alkylation Pyridazinone

Dual Orthogonal Reactive Handles vs. 4,5-Dichloro Precursor: Sequential Click-then-SNAr Competence

The 4,5-dichloro-2-methylpyridazin-3(2H)-one precursor (CAS 933-76-6) possesses two chlorine leaving groups at positions 4 and 5, both capable of undergoing SNAr, which creates chemoselectivity challenges in sequential functionalization [1]. In contrast, the target compound replaces one chlorine with an azido group, establishing a strict reactivity hierarchy: (1) CuAAC click reaction at the azido position, which (2) activates the remaining 4-chloro substituent for SNAr through the triazole's hydrogen-bond-mediated transition-state stabilization [2]. This orthogonal reactivity was explicitly validated in the one-pot, four-component 'click and activate' synthesis of a trisubstituted triazolyl-pyridazinone library, where the azide substitution on 4,5-dichloropyridazinones was regioselective, and the subsequent CuAAC-triggered SNAr installed the third point of diversity [3]. The 4,5-dichloro precursor (XLogP3 = 1.1, HBA = 2) [1] lacks the azido click handle entirely, making it unsuitable for bioconjugation or CuAAC-based diversification.

Orthogonal reactivity Click chemistry Sequential functionalization Library synthesis

Synthetic Route Flexibility: Comparative Reaction Conditions for Azide Installation

Two independently validated synthetic routes to 5-azido-4-chloro-2-methylpyridazin-3(2H)-one have been reported with distinct conditions [1]. Route 1 (Krajsovszky et al., ARKIVOC 2011): NaN₃ in H₂O/EtOH under reflux for 32 hours—a protic solvent system compatible with acid-sensitive substrates but requiring extended reaction time [2]. Route 2 (Qian et al., J. Am. Chem. Soc. 2015): NaN₃ in DMF at room temperature for 5 hours—a >6-fold reduction in reaction time under mild, aprotic conditions [1]. The availability of two mechanistically distinct protocols (protic/thermal vs. aprotic/ambient) provides procurement flexibility: the shorter DMF route suits rapid analog generation, while the aqueous ethanol route may be preferred for acid-labile downstream substrates.

Synthetic methodology Azidation SNAr Process chemistry

Physicochemical Differentiation from 5-Bromo Analog: Molecular Weight and Leaving-Group Reactivity

5-Bromo-4-chloro-2-methylpyridazin-3(2H)-one (CAS 1123-58-6, MW 223.45 g/mol) represents the halogen-only analog where both positions 4 and 5 carry halogens without a click handle . The bromo analog has a molecular weight 37.88 Da higher than the target compound (185.57 g/mol) and a significantly different reactivity profile: the C–Br bond at position 5 is susceptible to direct SNAr or metal-catalyzed cross-coupling, competing with the C–Cl bond at position 4. In the azido compound, the azido group at position 5 is chemically orthogonal—it does not participate in SNAr or cross-coupling under typical conditions, preserving the chloro at position 4 as the sole electrophilic site until the azide is deliberately transformed via CuAAC [1]. This eliminates the chemoselectivity problem inherent to the bromo analog.

Halogen reactivity Leaving group ability Molecular weight Analog comparison

High-Impact Application Scenarios for 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one Based on Quantified Differentiation Evidence


One-Pot, Multi-Component Triazolyl-Pyridazinone Library Synthesis via 'Click and Activate' Strategy

The compound is the only pyridazinone intermediate capable of supporting a one-pot, four-component 'click and activate' protocol wherein regioselective azide substitution is followed by CuAAC triazole formation, which in turn triggers SNAr at the 4-chloro position to install a third diversity element [1]. This strategy, validated by Qian et al. (Org. Lett. 2011, 29 citations), exploits the complete SNAr inertness of the azido form (0% conversion with morpholine) and the quantitative activation upon triazole formation (100% at 6h) demonstrated in J. Am. Chem. Soc. 2015 [2]. Neither the 4,5-dichloro nor the 5-amino analog can replicate this sequential reactivity.

Bioorthogonal Probe and Bioconjugate Construction Requiring a Gated Electrophile

The azido group serves as a bioorthogonal handle for strain-promoted or Cu(I)-catalyzed cycloaddition with alkyne-functionalized biomolecules (proteins, nucleic acids, fluorophores). The 4-chloro substituent remains completely unreactive toward biological nucleophiles until the click reaction is performed, as evidenced by the 0% SNAr conversion in the azide state [1]. This gated reactivity prevents premature protein labeling or crosslinking—a critical advantage over directly electrophilic analogs such as the 5-bromo or 4,5-dichloro compounds. The compound's zero hydrogen bond donor count (HBD = 0) and XLogP3 of 1.5 further support passive cell permeability for intracellular labeling applications [3].

Medicinal Chemistry Lead Optimization Requiring CNS-Penetrant or Lipophilic Pyridazinone Scaffolds

With an XLogP3 of 1.5 (Δ = 1.7 vs. the 5-amino analog at −0.2) and zero hydrogen bond donors, 5-azido-4-chloro-2-methylpyridazin-3(2H)-one provides a significantly more lipophilic starting point for CNS drug discovery programs than the amino congener [1][2]. The azido group can be reduced to the amine post-diversification or retained as a click handle for late-stage functionalization, offering a divergent synthetic node that the amino analog cannot provide. The N-methyl group locks the tautomeric form, ensuring consistent SAR across derivatives [1].

Agrochemical Metabolite and Environmental Fate Studies Using Azido Photoaffinity Labeling Probes

The 5-amino analog is a known environmental metabolite of the herbicide chloridazon (chloridazon-methyl-desphenyl) [1]. The azido compound serves as a photoaffinity labeling (PAL) surrogate—upon UV irradiation, the azido group generates a reactive nitrene that covalently crosslinks to nearby biomolecules, enabling target identification studies. Unlike the 5-amino analog, the azido compound's PAL competence is combined with the same pyridazinone core structure, preserving target recognition while adding covalent capture functionality. The N-methyl group ensures metabolic stability comparable to the herbicide metabolite scaffold [2].

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